N,N-bisBoc 2-Chlorosulfonylethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

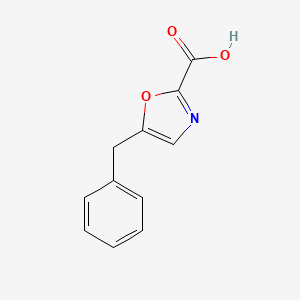

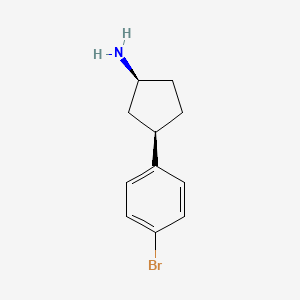

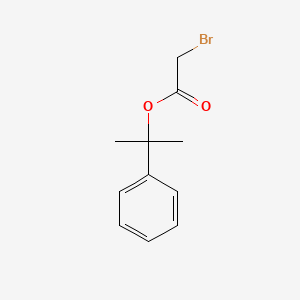

“N,N-bisBoc 2-Chlorosulfonylethylamine” is a chemical compound with the molecular formula C12H22ClNO6S . It has a molecular weight of 343.82 g/mol . The compound is also known by other names such as “tert-butyl N- (2-chlorosulfonylethyl)-N- [ (2-methylpropan-2-yl)oxycarbonyl]carbamate” and "tert-butyl N- [ (tert-butoxy)carbonyl]-N- [2- (chlorosulfonyl)ethyl]carbamate" .

Molecular Structure Analysis

The InChI representation of the molecule isInChI=1S/C12H22ClNO6S/c1-11(2,3)19-9(15)14(7-8-21(13,17)18)10(16)20-12(4,5)6/h7-8H2,1-6H3 . The Canonical SMILES representation is CC(C)(C)OC(=O)N(CCS(=O)(=O)Cl)C(=O)OC(C)(C)C . Physical And Chemical Properties Analysis

“N,N-bisBoc 2-Chlorosulfonylethylamine” has several computed properties. It has a XLogP3-AA value of 2.4, indicating its relative lipophilicity . It has no hydrogen bond donors and six hydrogen bond acceptors . The compound has seven rotatable bonds . Its exact mass and monoisotopic mass are both 343.0856363 g/mol . The topological polar surface area is 98.4 Ų . The compound has a complexity of 455 .Aplicaciones Científicas De Investigación

DNA-Protein Cross-Linking in Cancer Therapy : Mechlorethamine, a type of nitrogen mustard similar in structure to N,N-bisBoc 2-Chlorosulfonylethylamine, is used in cancer therapy. It induces DNA-DNA and DNA-protein cross-links (DPCs) that block DNA replication in cancer cells, leading to their death. This is particularly notable in the treatment of human fibrosarcoma cells, where specific nuclear proteins are identified as targets (Michaelson-Richie et al., 2011).

Coordination Chemistry in Anticancer Research : N,N-bisBoc 2-Chlorosulfonylethylamine and its derivatives find applications in the synthesis of novel coordination compounds. For instance, the polypyridyl compound N4Py, which is structurally related, has been used to create a dinuclear platinum(II) complex. Such compounds are studied for their photophysical properties and potential anticancer activities (Lo et al., 2015).

Drug Metabolism Studies : N,N-bisBoc 2-Chlorosulfonylethylamine analogs are also used in studies related to drug metabolism. For instance, N-Benzylphenethylamines, which include similar structural components, are studied for their metabolism in humans and animals, providing crucial information for drug development and toxicology (Šuláková et al., 2021).

Photocatalysis and Environmental Applications : Derivatives of N,N-bisBoc 2-Chlorosulfonylethylamine are explored in photocatalysis. For example, BiSbO4 nanoplates, synthesized from compounds containing similar functional groups, show significant photocatalytic performance in degrading environmental pollutants like benzene and 4-chlorophenol (You et al., 2011).

Chemical Separation Techniques : Chelating agents structurally related to N,N-bisBoc 2-Chlorosulfonylethylamine are utilized in the separation of lanthanides using chromatography. This demonstrates its utility in analytical chemistry, particularly in the separation and purification of rare earth elements (Kaur & Agrawal, 2005).

Propiedades

IUPAC Name |

tert-butyl N-(2-chlorosulfonylethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO6S/c1-11(2,3)19-9(15)14(7-8-21(13,17)18)10(16)20-12(4,5)6/h7-8H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKHVHIDCQEYHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCS(=O)(=O)Cl)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-bisBoc 2-Chlorosulfonylethylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-[1-(Chloromethyl)propyl]benzene](/img/structure/B568936.png)

![N-[6-[[(1S)-5,12-Dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B568939.png)